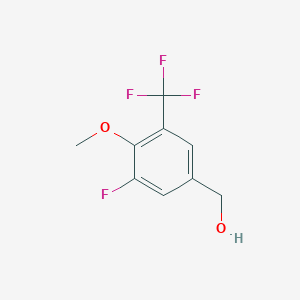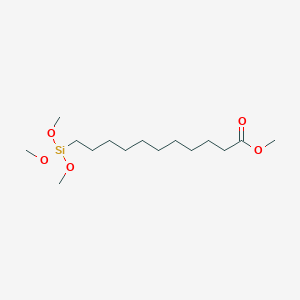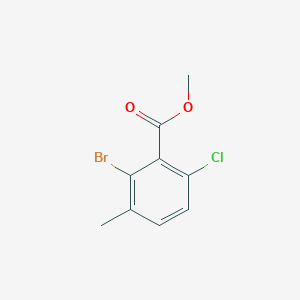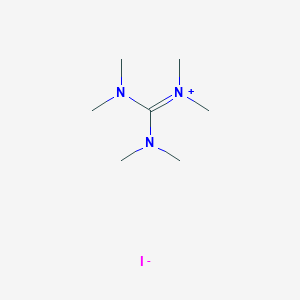
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid (2C6F4TPA) is a fluorinated phenylacetic acid. It is a synthetic molecule with a wide range of applications in the field of medicinal chemistry. It is a versatile building block for synthesizing diverse molecules with potential pharmacological activities. 2C6F4TPA has been used in a variety of research fields, including drug discovery, drug design, drug delivery, and drug formulation.
Wirkmechanismus
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid has been shown to interact with several proteins and enzymes in the body. It has been found to bind to the active site of several enzymes, including COX-2 and CDK. It has also been found to interact with several proteins involved in signal transduction pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as COX-2 and CDK. It has also been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid has several advantages and limitations for lab experiments. It is a versatile building block for synthesizing diverse molecules with potential pharmacological activities. It is also relatively easy to synthesize and is relatively inexpensive. On the other hand, it is difficult to monitor the reaction due to its low solubility in common organic solvents.
Zukünftige Richtungen
For research on 2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid include the development of new synthesis methods, the development of new drugs based on the molecule, and the investigation of its effects on other proteins and enzymes. Additionally, further research is needed to explore its potential use in drug delivery, drug formulation, and drug design.
Synthesemethoden
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid can be synthesized by the reaction of 4-fluoro-2-chlorophenylacetic acid with trifluoromethanesulfonyl chloride in the presence of pyridine. The reaction is carried out at room temperature for a few hours to obtain the desired product. The reaction can be monitored by thin layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid has been used in medicinal chemistry as a building block in the synthesis of diverse molecules with potential pharmacological activities. It has been used in the design of small molecules for the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and cyclin-dependent kinase (CDK) inhibitors. It has also been used in the design of drugs for the treatment of cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQXMHIKXKCLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%](/img/structure/B6305340.png)




